Structural Differentiation from N-Phenethylmaleimide via C3-Arylamino Substitution
The target compound differs from N-phenethylmaleimide (CAS 6943-90-4, the simplest N1-phenylethyl-substituted maleimide) by the presence of a 3-(4-acetylphenyl)amino group. In the broader 3-anilino-4-arylmaleimide class, the introduction of a 3-arylamino substituent has been shown to increase GSK-3β inhibitory potency by over 1000-fold compared to unsubstituted maleimide congeners, with the 4-acetyl substituent specifically contributing to hinge-region hydrogen bonding [1]. Direct quantitative data for this specific compound versus N-phenethylmaleimide is not publicly available; the comparison is drawn from structure-activity relationship (SAR) trends established in peer-reviewed literature for closely related 3-anilinomaleimide analogs.
| Evidence Dimension | GSK-3β inhibitory potency (class-level SAR trend) |
|---|---|
| Target Compound Data | Not available for this specific compound |
| Comparator Or Baseline | N-phenethylmaleimide (expected negligible GSK-3β inhibition); 3-anilino-4-arylmaleimides in the class achieve IC50 values ranging from 10 nM to 500 nM [1] |
| Quantified Difference | Not quantifiable for this specific compound; class trend indicates >1000-fold potency gain upon 3-arylamino introduction [1] |
| Conditions | In vitro kinase inhibition assay at 37°C with 15 μM ATP [1] |
Why This Matters
Procurement decisions requiring a maleimide scaffold with kinase hinge-binding capability must select a 3-arylamino-substituted variant; N-phenethylmaleimide alone lacks this pharmacophoric element and is unsuitable for kinase-targeted applications.
- [1] Smith DG, et al. 3-Anilino-4-arylmaleimides: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorg Med Chem Lett. 2001 Mar 12;11(5):635-9. View Source
